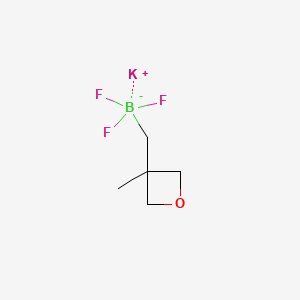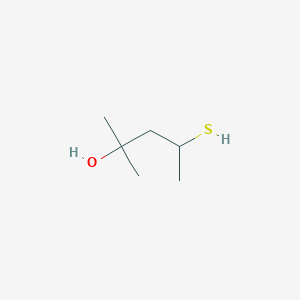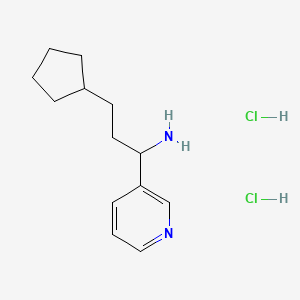
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is a chemical compound with the molecular formula C4H7BF3OK It is a boron-containing compound that features a trifluoromethyl group and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with an oxetane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have significant applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide involves its interaction with molecular targets through the formation of boron-carbon bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The oxetane ring provides structural rigidity, making the compound suitable for applications in materials science and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[(oxetan-3-yl)methyl]boranuide
- Potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide
- Potassium trifluoro(oxetan-3-yl)borate
Uniqueness
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is unique due to the presence of the trifluoromethyl group and the oxetane ring. These structural features confer enhanced reactivity and stability, making it a valuable compound in various research and industrial applications. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .
Propiedades
Fórmula molecular |
C5H9BF3KO |
|---|---|
Peso molecular |
192.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(3-methyloxetan-3-yl)methyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(3-10-4-5)2-6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
Clave InChI |
FDHABMNJKBEQFF-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1(COC1)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13487699.png)
![benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)

![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)

![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
